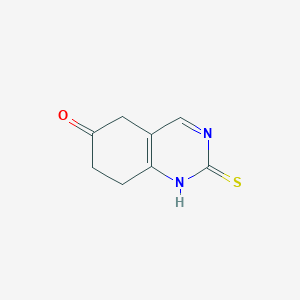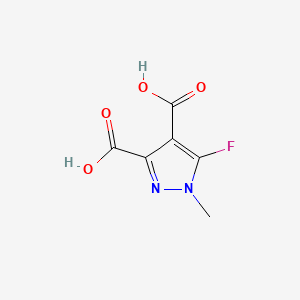![molecular formula C14H10Cl2N2O3S B12456023 N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B12456023.png)
N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group, a chlorophenyl group, and a sulfanyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitroaniline.
Acylation: The 2-chloro-5-nitroaniline is then acylated with chloroacetyl chloride to form N-(2-chloro-5-nitrophenyl)-2-chloroacetamide.
Thioether Formation: Finally, the N-(2-chloro-5-nitrophenyl)-2-chloroacetamide is reacted with 4-chlorothiophenol under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The nitro group in N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, alkoxides under basic or neutral conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: N-(2-chloro-5-aminophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfinyl]acetamide or N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfonyl]acetamide.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial infections or cancer.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro and sulfanyl groups can participate in redox reactions, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- N-(2-chloro-5-nitrophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
- N-(2-chloro-5-nitrophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the sulfanyl group provides a versatile scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C14H10Cl2N2O3S |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C14H10Cl2N2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-13-7-10(18(20)21)3-6-12(13)16/h1-7H,8H2,(H,17,19) |
Clé InChI |
ACKKLPQQGVJTKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)phenyl]-N'-(2-ethylhexyl)butanediamide](/img/structure/B12455940.png)

![N-methyl-N-{4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12455970.png)

![1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B12455977.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12455978.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B12455984.png)

![2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B12455997.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12455999.png)
![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12456005.png)
![3-[(4-Bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B12456011.png)
![2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12456016.png)

